

Technical Guide: Stability and Storage of Methyl 4-iodo-2-sulfamoylbenzoate

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Compound of Interest

Compound Name: 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester

Cat. No.: B183742

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Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific experimental stability data for methyl 4-iodo-2-sulfamoylbenzoate was found in the public domain at the time of this writing. The following guide is constructed based on the known chemical properties of its constituent functional groups (aryl iodide, sulfonamide, methyl ester), general principles of organic chemistry, and established guidelines for drug stability testing, such as those from the International Council for Harmonisation (ICH). The data and pathways presented are predictive and should be confirmed by empirical testing.

Introduction

Methyl 4-iodo-2-sulfamoylbenzoate is a complex organic molecule featuring an aryl iodide, a sulfonamide, and a methyl ester functional group. Understanding its stability profile is critical for its handling, storage, and application in research and drug development to ensure its integrity, purity, and safety. This document provides a technical overview of the potential stability challenges and recommended storage conditions for this compound.

Predicted Stability Profile

The stability of methyl 4-iodo-2-sulfamoylbenzoate is influenced by its three primary functional groups. Each is susceptible to degradation under specific conditions.

- **Aryl Iodide:** The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage. This can be initiated by light (photolysis) or heat, potentially leading to de-iodination and the formation of impurities.
- **Sulfonamide:** The sulfonamide group is prone to hydrolysis, particularly under acidic conditions, which can cleave the sulfur-nitrogen bond. While generally more stable in neutral to alkaline conditions, this is a key potential degradation pathway.
- **Methyl Ester:** Esters are susceptible to hydrolysis, which can be catalyzed by both acids and bases, yielding the corresponding carboxylic acid and methanol.

Based on these characteristics, the compound is likely sensitive to acidic pH, elevated temperatures, and light exposure.

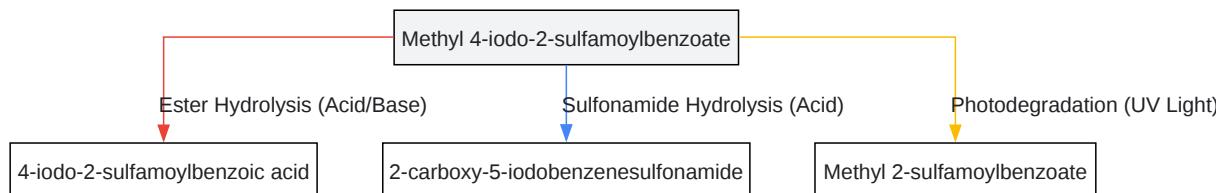
Data Presentation: Predicted Stability under Various Conditions

The following table summarizes the hypothetical quantitative stability data for methyl 4-iodo-2-sulfamoylbenzoate based on the chemical properties of its functional groups. These values are for illustrative purposes and must be verified experimentally.

Condition Category	Stress Condition	Parameter	Predicted Outcome	Potential Degradants
Hydrolytic	0.1 M HCl at 60 °C for 24h	% Degradation	15 - 30%	4-iodo-2-sulfamoylbenzoic acid, 2-carboxy-5-iodobenzenesulfonamide
	pH 7 buffer at 60 °C for 24h	% Degradation	< 5%	Minimal degradation expected
	0.1 M NaOH at 60 °C for 24h	% Degradation	10 - 20%	4-iodo-2-sulfamoylbenzoic acid
Oxidative	3% H ₂ O ₂ at RT for 24h	% Degradation	5 - 15%	Oxidized impurities (e.g., N-oxides)
Photolytic	ICH Q1B Option 2 (Solid)	% Degradation	5 - 20%	4-methyl-2-sulfamoylbenzoate, other de-iodinated species
Thermal (Solid)	80 °C for 48h	% Degradation	< 10%	Various thermal decomposition products

Potential Degradation Pathways

The primary degradation pathways for methyl 4-iodo-2-sulfamoylbenzoate are predicted to be hydrolysis of the ester and sulfonamide groups, and photolytic cleavage of the carbon-iodine bond.



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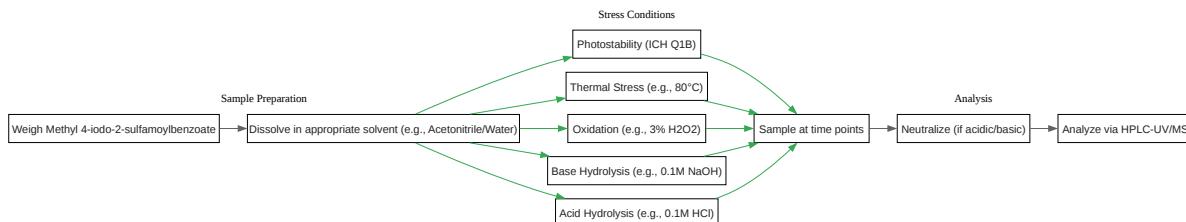
Caption: Predicted degradation pathways for methyl 4-iodo-2-sulfamoylbenzoate.

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of methyl 4-iodo-2-sulfamoylbenzoate, based on ICH guidelines.[1][2]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.



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Caption: Workflow for forced degradation studies.

a) Acid and Base Hydrolysis:[3][4][5][6]

- Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).
- For acid hydrolysis, dilute the stock solution with 0.1 M to 1 M HCl to a final concentration of approximately 1 mg/mL.
- For base hydrolysis, dilute the stock solution with 0.1 M to 1 M NaOH to a final concentration of approximately 1 mg/mL.
- Incubate the solutions at a controlled temperature (e.g., 60-80°C).
- Withdraw aliquots at specified time intervals (e.g., 2, 6, 12, 24 hours).
- Neutralize the aliquots immediately (base for the acid sample, acid for the base sample).

- Analyze the samples by a stability-indicating HPLC method.

b) Oxidative Degradation:[3]

- Prepare a 1 mg/mL solution of the compound in a suitable solvent.
- Add a solution of hydrogen peroxide (e.g., 3-30%).
- Store the solution at room temperature for a set duration (e.g., 24 hours), protected from light.
- Analyze the sample by HPLC.

c) Thermal Degradation:[7]

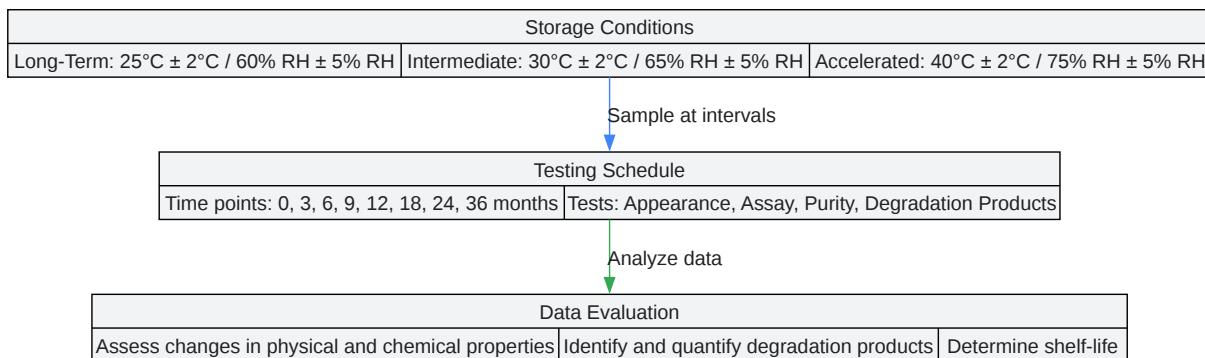
- For solid-state analysis, place a known quantity of the solid compound in a controlled temperature oven (e.g., 60-100°C).
- For solution-state analysis, prepare a 1 mg/mL solution and incubate at a controlled temperature.
- Analyze samples at specified time points.

d) Photodegradation:[3]

- Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
- A dark control sample should be stored under the same conditions but protected from light.
- Analyze the light-exposed and dark control samples by HPLC.

Long-Term and Accelerated Stability Studies

These studies are performed on the drug substance to determine its shelf-life.



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Caption: Logic for long-term and accelerated stability testing.

- Place samples of methyl 4-iodo-2-sulfamoylbenzoate in containers that are representative of the proposed storage containers.
- Store the samples under the following conditions as per ICH guidelines:[8]
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 12 months.
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 6 months.
- Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).
- At each time point, perform tests for appearance, assay, and purity (including determination of degradation products).

Recommended Storage Conditions

Based on the predicted stability profile, the following storage conditions are recommended for methyl 4-iodo-2-sulfamoylbenzoate to minimize degradation:

- Temperature: Store in a cool place. Refrigeration (2-8°C) is recommended for long-term storage.
- Light: Protect from light. Store in an amber vial or a light-resistant container.
- Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
- pH: Avoid contact with strong acids and bases. Store in a dry, neutral environment.

By adhering to these storage and handling guidelines, the chemical integrity of methyl 4-iodo-2-sulfamoylbenzoate can be maintained for a longer duration. It is imperative that these recommendations are validated through rigorous, substance-specific stability studies.

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